4-Chloro-3-(2-methoxyethoxy)phenol
Description
Properties
IUPAC Name |
4-chloro-3-(2-methoxyethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFDEKORBTXFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methoxyethoxy)phenol typically involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst produces this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions typically involve hydrogenation in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and metal catalysts.
Reduction: Hydrogen gas (H2) and hydrogenation catalysts.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the reduced form of the compound.
Substitution: Substituted phenols with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-3-(2-methoxyethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at position 3 significantly influences the compound’s properties. Below is a comparative analysis of key analogues:
Key Observations:
- Polarity and Solubility : The 2-methoxyethoxy group in the target compound introduces polarity via ether oxygen atoms, likely enhancing solubility in acetonitrile/water mixtures compared to lipophilic substituents like trifluoromethyl .
- Electronic Effects : Electron-donating groups (e.g., methoxyethoxy) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., trifluoromethyl) deactivate it, altering reactivity in subsequent synthetic steps .
- Degradation Behavior: Chlorinated phenols with bulky substituents (e.g., 4-chlorophenoxy in ) form stable aromatic byproducts during Fenton oxidation, suggesting that the target compound may persist longer in environmental systems than simpler analogues .
Q & A
Q. What synthetic routes are commonly employed to produce 4-Chloro-3-(2-methoxyethoxy)phenol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via etherification reactions , where a phenol derivative undergoes alkylation with 2-methoxyethyl chloride or via nucleophilic aromatic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is verified using HPLC (>98% purity threshold) and melting point analysis . For structural confirmation, ¹H/¹³C NMR (e.g., δ ~6.8 ppm for aromatic protons, δ ~3.4-4.0 ppm for methoxyethoxy groups) and FT-IR (O-H stretch at ~3200 cm⁻¹, C-O-C at ~1100 cm⁻¹) are critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign aromatic protons and substituents using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to detect fragmentation patterns (e.g., m/z 216 [M⁺-Cl]) .
- X-ray Crystallography : Resolve crystal structures using SHELX software (monoclinic space groups common for phenolic derivatives) to confirm bond lengths and angles .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays for antimicrobial or insecticidal activity. For example:
- Antimicrobial Testing : Use microdilution assays (MIC determination) against E. coli and S. aureus (concentration range: 0.1–100 µg/mL).
- Insecticidal Activity : Test larval mortality rates in Plutella xylostella at 24–72 hours (dose-dependent experiments, LC₅₀ calculation) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?
- Methodological Answer : Optimize using DoE (Design of Experiments) to evaluate variables:
Q. What strategies resolve contradictions between computational (DFT) and experimental spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-predicted IR/NMR spectra (B3LYP/6-311+G(d,p) basis set) with experimental data. Adjust computational models for solvent effects (PCM method) and tautomerism .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes affecting signal splitting .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced bioactivity?
- Methodological Answer :
- Modifications : Replace the methoxyethoxy group with ethoxy or fluorobenzyl ethers to assess hydrophobicity/electron effects.
- Testing : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) and insecticidal LC₅₀. For example:
| Derivative | MCF-7 IC₅₀ (µM) | LC₅₀ (ppm) |
|---|---|---|
| 4-Chloro-3-(2-ethoxyethoxy)phenol | 12.3 | 45 |
| 4-Chloro-3-(4-fluorobenzyloxy)phenol | 8.7 | 28 |
| Trend : Fluorinated derivatives show improved bioactivity due to enhanced membrane permeability . |
Q. What analytical approaches are used to study environmental degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
